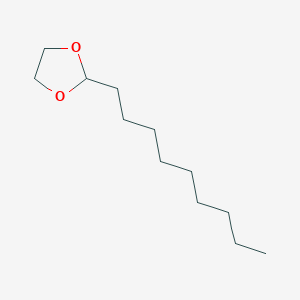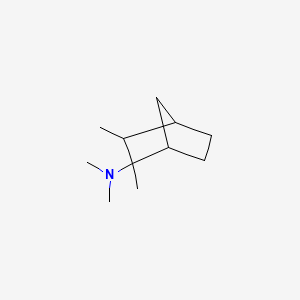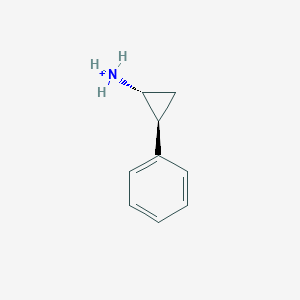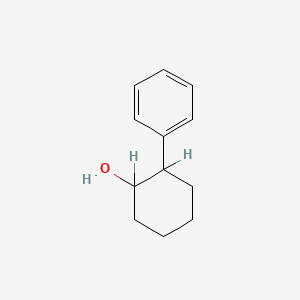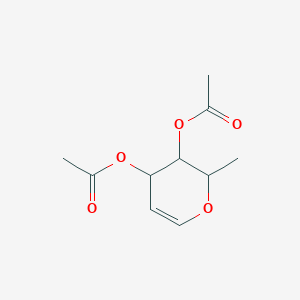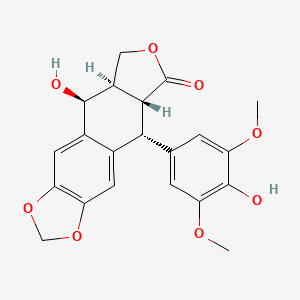
4'-Demethylepipodophyllotoxin
Overview
Description
4’-Demethylepipodophyllotoxin (4’-DMEP) is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It is a potent inhibitor of microtubule assembly . It has shown strong cytotoxicity activity against several tumor cell lines .
Synthesis Analysis
A divergent de novo synthesis of 2, 4, 5-trideoxyhexopyranosides derivatives of 4’-demethylepipodophyllotoxin has been established via palladium-catalyzed glycosylation . The abilities of synthesized glycosides to inhibit the growth of A549, HepG2, SH-SY5Y, KB/VCR and HeLa cancer cells were investigated by MTT assay .
Chemical Reactions Analysis
4’-Demethylepipodophyllotoxin is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It has been used in the biotransformation process by Bacillus fusiformis CICC 20463 . When the nitrogen source of NaNO3 was replaced by yeast extract, the heterogeneity of biotransformation products was significantly varied from a single product (i.e., 4’-demethylpodophyllotoxone) to four podophyllum derivates .
Physical And Chemical Properties Analysis
4’-Demethylepipodophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 626.5±55.0 °C at 760 mmHg, and a flash point of 224.4±25.0 °C . It has 8 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 99.5±0.3 cm3, and its polar surface area is 104 Å2 .
Scientific Research Applications
Anticancer Activity
4’-Demethylepipodophyllotoxin derivatives have been synthesized and show potent in vitro anticancer activity, surpassing the reference standard etoposide. These derivatives have been evaluated against various tumor cell lines, indicating their potential as effective anticancer agents .
Chemotherapy Applications
This compound is used in chemotherapy as an aglycon of etoposide, a well-known chemotherapeutic agent. It has a natural lignin structure and has been studied for its immunosuppressive abilities, which could be beneficial in cancer treatment .
Biological Activity Optimization
Research has been conducted to optimize the biotransformation process of 4’-demethylepipodophyllotoxin to 4’-demethylepipodophyllic acid by Bacillus fusiformis, which could lead to improved biological activities for medical applications .
Derivative Synthesis
There is ongoing research into the synthesis of new derivatives of 4’-demethylepipodophyllotoxin that could display enhanced biological activities or different mechanisms of action compared to existing compounds .
Cytotoxicity Studies
Studies have focused on the cytotoxic activities of 4’-demethylepipodophyllotoxin derivatives against various cancer cell lines, which is crucial for understanding their potential as anticancer drugs .
Mechanism of Action
Modifications at specific domains of 4’-demethylepipodophyllotoxin have revealed its unexplored potential with mechanisms of action distinct from those of previously established derivatives like etoposide .
Safety and Hazards
Future Directions
Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . Therefore, continuous efforts are being made towards improving the druggability of these drugs and seeking structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .
Mechanism of Action
Target of Action
4’-Demethylepipodophyllotoxin (4’-DMEP) primarily targets microtubules . Microtubules are composed of αβ-tubulin heterodimers and are highly attractive targets for anti-cancer drugs .
Mode of Action
4’-DMEP is an antimitotic agent that binds to monomeric tubulin, preventing microtubule assembly . It has been shown to cause single-strand breaks (SSBs) in DNA . The compound forms a complex with topoisomerase II and DNA, inducing breaks in double-stranded DNA and preventing repair by topoisomerase II binding . This complex formation leads to the accumulation of DNA breaks, preventing entry into the mitotic phase of cell division, and ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by 4’-DMEP is the microtubule assembly pathway . By inhibiting this pathway, 4’-DMEP disrupts the normal function of microtubules, which are crucial for cell division, intracellular transport, and maintaining cell shape . This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
These proteins play significant roles in drug metabolism and transport, potentially influencing the absorption, distribution, metabolism, and excretion (ADME) properties of 4’-DMEP .
Result of Action
The primary result of 4’-DMEP’s action is the induction of cell death, particularly in cancer cells . By causing DNA damage and disrupting microtubule assembly, 4’-DMEP can lead to cell cycle arrest and apoptosis . This makes it a potent cytotoxic agent against various tumor cell lines .
Action Environment
The action of 4’-DMEP can be influenced by various environmental factors. For instance, the presence of other compounds, such as inhibitors of P-gp and CYP3A, could potentially affect the bioavailability and efficacy of 4’-DMEP . Additionally, the specific cellular environment, including the presence of specific enzymes and transport proteins, can also impact the action of 4’-DMEP .
properties
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCVYCSAAZQOJI-JHQYFNNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048742 | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6559-91-7 | |
| Record name | (-)-4′-Demethylepipodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6559-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Demethylepipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-DEMETHYLEPIPODOPHYLLOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While DMEP primarily disrupts microtubule assembly, its glycosylated derivatives like etoposide and teniposide primarily target topoisomerase II, an enzyme crucial for DNA replication and repair. They do so by stabilizing the topoisomerase II-DNA complex, leading to the accumulation of DNA strand breaks and ultimately cell death. [, , , , , , , , ]
A: Inhibition of topoisomerase II by DMEP derivatives like etoposide and teniposide leads to the accumulation of DNA double-strand breaks. These breaks are lethal to the cell, ultimately leading to cell death. [, , ]
A: Yes, some studies used techniques like nuclear magnetic resonance (NMR) spectroscopy (both 1H-NMR and 13C-NMR), high-resolution electrospray ionization multistage tandem mass spectrometry (MS), and UV spectroscopy to characterize DMEP and its derivatives. [, , , , ]
A: The configuration and size of substituents at position 4 in ring C and steric features of substituents at position 12 in ring D are critical for DMEP's microtubule-inhibitory activity. [] Larger substituents at position 12 generally decrease inhibitory activity. []
A: Studies using alkaline elution techniques show a strong correlation between the effective dose range of DMEP derivatives in cytotoxicity assays and their ability to induce DNA strand breaks, supporting the hypothesis that DNA damage is responsible for their cytotoxic effects. [, , ]
A: Research has shown that DMEP and its derivatives exhibit in vitro activity against various cancer cell lines, including Chinese hamster ovary (CHO) cells, mouse leukemia L1210 cells, human leukemic lymphoblasts (CCRF-CEM), human lung adenocarcinoma cells (A549), and others. [, , , , , , , , , , , , , , , , ]
A: Mouse models bearing Ehrlich carcinoma, P388 leukemia, sarcoma 180, and human A549 lung carcinoma xenografts have been used to assess the in vivo antitumor efficacy of DMEP derivatives. [, , , , , , ]
A: Yes, one mechanism of resistance observed in a Chinese hamster ovary cell line involves a reduced cellular topoisomerase II activity. This reduction is linked to a decreased level of topoisomerase II protein and mRNA. []
A: Studies on podophyllotoxin-resistant CHO cells (PodR mutants) have shown varying degrees of cross-resistance to other microtubule inhibitors, suggesting multiple mechanisms of resistance exist. [] Notably, these resistant cells did not exhibit cross-resistance to etoposide and teniposide, indicating these compounds act through a different mechanism than podophyllotoxin. []
A: In mice, acute toxicity from DMEP manifests within 10 days and includes a depressed hematocrit and elevated plasma levels of glutamate-pyruvate transaminase, glutamate-oxaloacetate transaminase, lactic dehydrogenase, amylase, lipase, and uric acid. []
A: Chronic DMEP toxicity in mice is characterized by progressive decreases in plasma glucose, cholesterol, albumin, and total protein. [] A terminal phase, marked by increased liver enzyme levels and blood urea nitrogen, suggests irreversible hepatotoxicity as a contributing factor to death. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

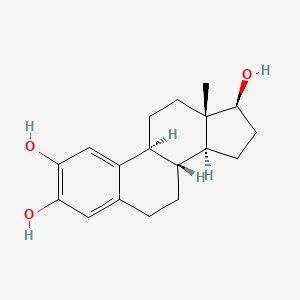
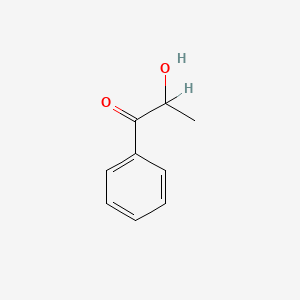
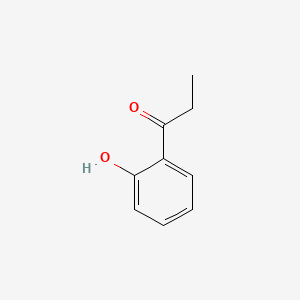
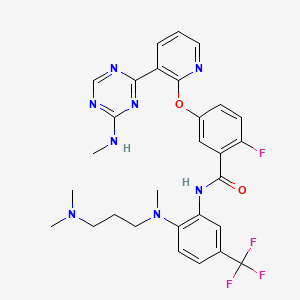
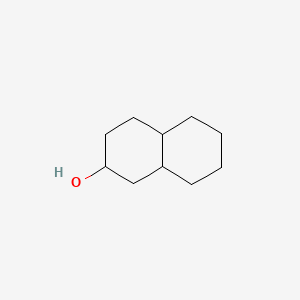
![(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal](/img/structure/B1664091.png)

